molecular formula C17H24Cl2N4O2 B1311098 Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride CAS No. 55931-84-5

Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride

Cat. No. B1311098
CAS RN: 55931-84-5
M. Wt: 387.3 g/mol
InChI Key: KNXJJBFMNGIONQ-UHFFFAOYSA-N
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Description

“Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride” is a chemical compound with the CAS Number: 55931-84-5 . It has a linear formula of C17H24Cl2N4O2 . The molecular weight of this compound is 387.31 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H22N4O2.2ClH/c1-4-21(5-2)10-11-22-16-12-14-17(19-18-16)23-15-9-7-6-8-13(15)20(14)3;;/h6-9,12H,4-5,10-11H2,1-3H3;2*1H . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources .

Scientific Research Applications

1. Structural Analysis

  • Crystal Structure and Theoretical Study: A study by Aydın et al. (2017) focused on the crystal and electronic structure of a related compound, N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine. This research provides insights into the molecular structure and interactions, which can be relevant for understanding similar compounds (Aydın, Soyer, Akkurt, & Büyükgüngör, 2017).

2. Synthesis and Reaction Studies

  • Synthesis and Reactions with Acetylenecarboxylic Acid: Iwanami et al. (1964) studied the reactions of diethyl acetylenedicarboxylate with amines, including compounds related to Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride. This provides insight into potential synthetic pathways and reactions for this compound (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).

3. Antibacterial Activity

  • Antibacterial Properties of Analogues: A study by Kadian, Maste, & Bhat (2012) focused on the synthesis of 1,4-Benzoxazine analogues and their antibacterial activity against various strains. While not directly studying Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride, this research offers insights into the potential antibacterial applications of similar compounds (Kadian, Maste, & Bhat, 2012).

4. Pharmacological Potential

  • Cardiac Phosphodiesterase Inhibition: Combs et al. (1990) investigated a series of 6-benzoxazinylpyridazin-3-ones, including bemoradan, for their ability to inhibit cardiac phosphodiesterase and act as inotropic vasodilators. This study highlights the potential for Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride or similar compounds in cardiac therapies (Combs, Rampulla, Bell, Klaubert, Tobia, Falotico, Haertlein, Lakas-Weiss, & Moore, 1990).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N,N-diethyl-2-(5-methylpyridazino[3,4-b][1,4]benzoxazin-3-yl)oxyethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2.2ClH/c1-4-21(5-2)10-11-22-16-12-14-17(19-18-16)23-15-9-7-6-8-13(15)20(14)3;;/h6-9,12H,4-5,10-11H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXJJBFMNGIONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=NN=C2C(=C1)N(C3=CC=CC=C3O2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204530
Record name Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride

CAS RN

55931-84-5
Record name Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055931845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, N,N-diethyl-2-((5-methyl-5H-pyridazino(3,4-b)(1,4)benzoxazin-3-yl)oxy)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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